N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a dihydropyrimidinone core substituted with a 3,4-dimethoxybenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group. The dihydropyrimidinone ring system is known for its conformational rigidity, while the sulfonyl and acetamide groups contribute to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-5-13(8-15(12)22)24-19(26)11-32-21-23-10-18(20(27)25-21)33(28,29)14-6-7-16(30-2)17(9-14)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDOROZPRZNIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body. These properties are crucial for understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Comparison with Similar Compounds
Core Pyrimidinone Modifications
- Compound A (): 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide Differences: The acetamide nitrogen is substituted with a bulky cyclohexenylethyl group instead of 3-chloro-4-methylphenyl. The sulfonyl group is 3-chloro-4-methoxy rather than 3,4-dimethoxy. The chloro-methoxy sulfonyl group may alter electronic effects compared to dimethoxy .
- Compound B (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Differences: The pyrimidinone lacks the sulfonyl substituent, and the acetamide is attached to a 2,3-dichlorophenyl group. Impact: Absence of the sulfonyl group reduces hydrogen-bonding capacity and polarity.
Sulfonyl and Aromatic Ring Variations
- Compound C (): N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Differences: The pyrimidinone core is replaced with a 4,6-diaminopyrimidine, and the sulfonyl group is absent. Impact: The amino groups introduce additional hydrogen-bond donors, enhancing interactions with polar targets but possibly reducing metabolic stability .
- Compound D (): N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Differences: A fused chromeno-pyrimidine system replaces the dihydropyrimidinone, and the sulfonyl group is absent.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Target Compound and Analogues
NMR Spectral Analysis
- Target Compound vs. Compound B: The presence of the 3,4-dimethoxybenzenesulfonyl group in the target compound would result in distinct aromatic proton shifts (~7.5–8.0 ppm) compared to Compound B’s simpler pyrimidinone (SCH₂ at 4.12 ppm) .
- Region-Specific Shifts: As observed in , substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) correlate with altered chemical environments. For example, the dimethoxy sulfonyl group in the target compound likely deshields adjacent protons, causing upfield or downfield shifts relative to chloro or methoxy substituents .
Implications for Bioactivity and ADMET Properties
- Metabolic Stability: Bulkier substituents (e.g., cyclohexenylethyl in Compound A) may slow metabolic degradation, whereas the dichlorophenyl group in Compound B could increase susceptibility to oxidative metabolism .
- Crystallinity: The high melting point of Compound B (230°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding from the dichlorophenyl and pyrimidinone moieties. The target compound’s crystallinity remains uncharacterized but is expected to differ due to its sulfonyl group .
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